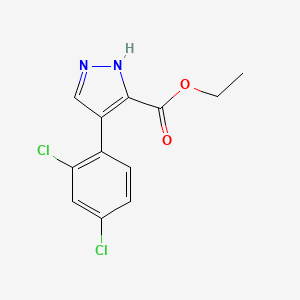
N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide is an organic compound that belongs to the class of benzopyrans Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide typically involves the reaction of 2,2-dimethyl-2H-1-benzopyran-7-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential neuroprotective effects and its role in modulating biological pathways.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism of action of N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell survival. The compound’s effects are mediated through its binding to protein kinase Cδ (PKCδ), leading to the inhibition of downstream signaling cascades .
類似化合物との比較
N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide can be compared with other benzopyran derivatives such as:
2,2-Dimethylchromene: Known for its antioxidant properties.
7-Methoxycoumarin: Exhibits antimicrobial and anti-inflammatory activities.
Auraptene: A coumarin derivative with potential anticancer properties.
The uniqueness of this compound lies in its specific acetamide functional group, which imparts distinct chemical reactivity and biological activity compared to other benzopyran derivatives.
特性
CAS番号 |
79014-11-2 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
N-(2,2-dimethylchromen-7-yl)acetamide |
InChI |
InChI=1S/C13H15NO2/c1-9(15)14-11-5-4-10-6-7-13(2,3)16-12(10)8-11/h4-8H,1-3H3,(H,14,15) |
InChIキー |
QNYIOCDNXGPDPJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)C=CC(O2)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(But-3-en-1-yl)oxy]-2-chloro-4-(trifluoromethoxy)benzene](/img/structure/B8679572.png)

![3-(2-Chloroethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B8679599.png)







![1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone](/img/structure/B8679655.png)
![3-Methyl-N-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B8679659.png)
